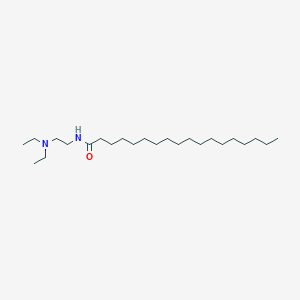
BENZOIC ACID, m-THIOCYANO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, m-thiocyanate is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and other organic solvents. This compound is also known as 3-thiocyanatobenzoic acid and has the chemical formula C8H5NO2S.
Wirkmechanismus
The mechanism of action of benzoic acid, m-thiocyanate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a chelating agent in coordination chemistry.
Biochemische Und Physiologische Effekte
Benzoic acid, m-thiocyanate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antimicrobial activity against various microorganisms such as Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzoic acid, m-thiocyanate in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its low solubility in some solvents and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on benzoic acid, m-thiocyanate. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in medicinal chemistry, particularly as an antimicrobial agent. Additionally, the study of its mechanism of action and its biochemical and physiological effects could provide valuable insights into its potential uses in various fields of research.
Synthesemethoden
The synthesis of benzoic acid, m-thiocyanate involves the reaction of 3-bromobenzoic acid with potassium thiocyanate in the presence of copper(I) iodide. The reaction takes place in anhydrous DMF (N,N-dimethylformamide) at a temperature of 120°C for 24 hours. The product is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, m-thiocyanate has various applications in scientific research. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry. This compound has been used in the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and pyridines.
Eigenschaften
CAS-Nummer |
16671-87-7 |
|---|---|
Produktname |
BENZOIC ACID, m-THIOCYANO- |
Molekularformel |
C8H5NO2S |
Molekulargewicht |
179.2 g/mol |
IUPAC-Name |
3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4H,(H,10,11) |
InChI-Schlüssel |
LUCYABSAYIDKJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)SC#N)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)SC#N)C(=O)O |
Andere CAS-Nummern |
16671-87-7 |
Synonyme |
3-Thiocyanobenzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)







![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)



![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)